8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-(3-aminopiperidin-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLPGGJHJBLUIV-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Cl)N5CCCC(C5)N)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Cl)N5CCCC(C5)N)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, also known as a chlorinated impurity of Linagliptin, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 485.6 g/mol. The structure includes:
- Aminopiperidine moiety : Imparts potential neuroactive properties.
- Chlorobutene side chain : May enhance lipophilicity and membrane permeability.
- Quinazoline derivative : Known for various biological activities including anti-cancer effects.
1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV leads to increased levels of these hormones, thereby improving glycemic control in patients with type 2 diabetes.
Research Findings:
A study demonstrated that derivatives of the xanthine scaffold, including this compound, exhibited potent DPP-IV inhibitory activity. The inhibition constant (IC50) values were significantly lower than those of existing DPP-IV inhibitors, indicating superior efficacy .
2. Anticancer Activity
The chlorinated derivative has shown promise in preclinical studies as an anticancer agent. The presence of the quinazoline ring is associated with anti-proliferative effects against various cancer cell lines.
Case Study:
In vitro assays indicated that the compound inhibited the growth of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological evaluations revealed:
- Acute toxicity : Estimated oral LD50 values suggest moderate toxicity (142.86 mg/kg) with symptoms including burns to mucous membranes .
- Skin and eye irritation : The compound is classified as a severe irritant, necessitating careful handling in laboratory settings .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN8O2 |
| Molecular Weight | 485.6 g/mol |
| DPP-IV IC50 | Low micromolar range |
| Anticancer IC50 (A549) | Low micromolar range |
| Acute Oral Toxicity (LD50) | 142.86 mg/kg |
| Skin Irritation | Severe |
| Eye Irritation | Severe |
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The target compound belongs to a class of purine-based inhibitors with variations in substituents at positions 1, 7, and 7. Below is a comparative analysis of its structural and functional features against related compounds:
Key Observations:
Linagliptin’s but-2-yn-1-yl group contributes to its long-acting DPP-4 inhibition (>24 hours) due to slow dissociation kinetics .
8-Position Substituent: The 3-aminopiperidin-1-yl group is conserved in both the target compound and linagliptin, suggesting its critical role in DPP-4 binding . Bromination (as in Compound 35) or substitution with heterocycles (e.g., ethylpiperazine) may modulate selectivity for non-DPP-4 targets like PDK1 or IRAK-4 .
Therapeutic Targets: Linagliptin’s nanomolar DPP-4 inhibition underpins its glucose-lowering efficacy . PDK1 inhibitors from Boehringer Ingelheim demonstrate broad kinase inhibition (IC50: 0.1–100 nM), highlighting the versatility of purine scaffolds in targeting diverse enzymes .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly in controlling regioselectivity and minimizing side products?
The synthesis involves alkylation of purine derivatives followed by chlorination. Critical factors include:
- Reaction conditions : Temperature (e.g., 60–80°C for chlorination), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling).
- Purification : Multi-step chromatography (silica gel or HPLC) to isolate intermediates and remove unreacted alkenes/halides .
- Byproduct mitigation : Monitoring via TLC or LC-MS to detect early-stage impurities like over-alkylated derivatives .
Q. How can structural polymorphism impact analytical method development for this compound?
Polymorphism (e.g., Form I vs. Form II) affects solubility and crystallinity, complicating spectroscopic and chromatographic analyses. Mitigation strategies include:
Q. What are the stability challenges under acidic/basic conditions, and how are degradation products characterized?
Acidic hydrolysis leads to:
- Quinazoline ring cleavage : Producing (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide.
- Alkyne side-chain addition : HCl addition forms 8-(3-aminopiperidin-1-yl)-7-(3-chlorobut-2-enyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6-dione . Characterization methods:
- LC-MS/MS : For structural elucidation of degradants (e.g., m/z 455.2 → 297.1 for the chlorinated derivative) .
- Forced degradation studies : Under ICH Q1A(R2) guidelines to identify critical degradation pathways .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved when refining the compound’s structure?
Discrepancies in bond lengths/angles may arise from twinning or poor diffraction quality. Solutions include:
- SHELXL refinement : Using TWIN/BASF commands to model twinned data and ADPs (anisotropic displacement parameters) for thermal motion correction .
- High-resolution data : Collecting at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce R-factor gaps .
- Validation tools : PLATON/CHECKCIF to flag outliers in geometry or electron density maps .
Q. What experimental design strategies are effective in optimizing reaction yields while minimizing resource use?
A Quality by Design (QbD) approach is recommended:
- DoE (Design of Experiments) : Central composite design to evaluate factors like temperature, solvent ratio, and catalyst loading. Response surfaces model yield vs. impurity profiles .
- PAT (Process Analytical Technology) : In-line FTIR/NIR to monitor reaction progress in real time .
- Green chemistry metrics : E-factor calculation to reduce waste (e.g., solvent recovery systems) .
Q. How do oxidation pathways differ between the parent compound and its metabolites, and what analytical methods are suited for tracking these?
Oxidation of the 3-aminopiperidine moiety generates imine or nitro derivatives, while the alkyne side chain forms hydroperoxides. Key methods:
- HRMS/HRMS² : To distinguish isomers (e.g., LINA-D7 vs. LINA-D8) via fragmentation patterns (e.g., m/z 471.2 → 297.1 for imine oxidation) .
- EPR spectroscopy : Detecting radical intermediates during N-oxidation .
- Stability-indicating assays : Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve oxidized products .
Notes
- For synthetic protocols, cross-validate using multiple sources (e.g., ).
- Always confirm biological activity data with orthogonal assays (e.g., enzymatic inhibition + cell-based models).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
